molecular formula C13H12O5S B2797912 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate CAS No. 66316-76-5

2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate

Cat. No. B2797912
CAS RN: 66316-76-5
M. Wt: 280.29
InChI Key: RSLOQTDGUKCHPT-UHFFFAOYSA-N
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Description

“2-methyl-4-oxo-4H-pyran-3-yl propionate” is a heterocyclic compound with the empirical formula C9H10O4 . It has a molecular weight of 182.17 . The compound is usually available in solid form .


Molecular Structure Analysis

The InChI string for “2-methyl-4-oxo-4H-pyran-3-yl propionate” is 1S/C9H10O4/c1-3-8(11)13-9-6(2)12-5-4-7(9)10/h4-5H,3H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-methyl-4-oxo-4H-pyran-3-yl propionate” is a colorless to light yellow liquid or white to light yellow solid . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Antioxidant Additives in Lubricating Oils

2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate has been researched for its application as an antioxidant in lubricating oils. In a study, various compounds, including derivatives of this chemical, were evaluated for their antioxidant and corrosion inhibition properties for gasoline lubricating oil. The study found that certain derivatives exhibited high antioxidant activity, highlighting the potential of this compound in enhancing the performance of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Antimicrobial Properties

Another research area for this compound is its antimicrobial properties. A study synthesized novel derivatives of 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate and tested them for antimicrobial activity. This research indicates its potential use in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

Biomedical Applications

The compound also shows promise in various biomedical applications. A 2020 study focused on the synthesis of a compound incorporating 2-methyl-4-oxo-4H-pyran-3-yl elements, which showed potential in regulating inflammatory diseases, as evidenced by docking studies. This suggests its utility in developing treatments for such conditions (Ryzhkova, Ryzhkov, & Elinson, 2020).

Electrochemical Applications

Research has also explored the electrochemical applications of this compound. In a study, the electrochemically induced multicomponent transformation involving a derivative of 2-methyl-4-oxo-4H-pyran-3-yl was carefully investigated, indicating its potential in electrochemical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Safety and Hazards

The compound has been classified under GHS07 and has hazard statements H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5S/c1-9-3-5-11(6-4-9)19(15,16)18-13-10(2)17-8-7-12(13)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLOQTDGUKCHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(OC=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate

Synthesis routes and methods

Procedure details

3-Hydroxy-2-methyl-4H-pyran-4-one (0.5 g, 4.0 mmol) was reacted with p-toluenesulfonyl chloride (2.27 g, 11.9 mmol) in 40 mL of pyridine to afford PZBG-2b in 64% yield (0.71 g, 2.5 mmol). 1H NMR (500 MHz, CDCl3) δ=7.99 (d, J=8 Hz, 2H), 7.64 (d, J=5.8 Hz, 1H), 7.37 (d, J=8 Hz, 2H), 6.34 (d, J=5.8 Hz, 1H), 2.46 (s, 3H, CH3), 2.45 (s, 3H, CH3). 13C NMR (100 MHz, CDCl3) δ=127.2, 163.2, 154.2, 145.8, 138.4, 133.6, 129.8, 129.0, 117.7, 22.0, 16.3. ESI-MS(+): m/z 281.01 [M+H]+, 303.03 [M+Na]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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